4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
Description
The compound 4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole features a pyrazole core substituted at position 4 with a bromine atom. A methylene-linked azetidine ring is attached to the pyrazole's nitrogen, with the azetidine further functionalized by a 4-bromo-2-fluorobenzoyl group.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2FN3O/c15-10-1-2-12(13(17)3-10)14(21)19-5-9(6-19)7-20-8-11(16)4-18-20/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHREORNWVJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.18 g/mol. The structure includes a pyrazole ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.18 g/mol |
| CAS Number | 2415520-44-2 |
Research indicates that compounds containing pyrazole moieties can exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific mechanisms through which this compound operates may involve:
- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Modulation of Cellular Signaling Pathways : This compound may affect pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- In vitro Studies : Research has demonstrated that pyrazole derivatives can induce cytotoxicity in breast and colon cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties have been attributed to the inhibition of COX enzymes and modulation of cytokine production. Studies show that pyrazoles can significantly reduce markers of inflammation in animal models.
Case Studies
A notable study examined the effects of a related compound on tumor growth in mice. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups.
Table: Summary of Case Study Findings
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
This data suggests that the compound's effectiveness increases with dosage, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Ring
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS 2415520-44-2)
- Structural Difference : Replaces the 4-bromo-2-fluorobenzoyl group with a 4-fluorobenzoyl moiety.
- Implications: Reduced steric bulk due to the absence of bromine on the benzoyl group.
- Synthesis : Similar alkylation or coupling methods likely apply, though specific data are unavailable .
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole (CAS 7409-31-6)
- Structural Difference : Hydroxyl group at position 3 instead of the azetidine-methyl substituent.
- Implications :
Halogenated Derivatives
Isostructural Chloro vs. Bromo Thiazole Derivatives (Compounds 4 and 5 in )
- Structural Context : Thiazole derivatives with Cl/Br substituents.
- Chloro derivatives exhibit slightly higher polarity, which may influence solubility .
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
- Structural Difference : Chlorothiophene substituent instead of benzoyl-azetidine.
- Implications: Thiophene’s π-electron system may engage in unique aromatic interactions.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
